氟氯西林钠盐
描述
Flucloxacillin sodium is the sodium salt of flucloxacillin, a penicillin antibiotic used to treat bacterial infections . It is a member of the penicillin class and is used to treat skin, wound, and bone infections . It works by interrupting bacterial cell wall synthesis .
Synthesis Analysis
The synthesis of Flucloxacillin sodium involves several steps . The process starts with 3- (2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid as a raw material, which reacts with phosphorus oxychloride under the catalysis of organic amine to generate acyl chloride . This is followed by a series of reactions involving 6-aminopenicillanic acid and inorganic alkaline, leading to the formation of Flucloxacillin acid . The Flucloxacillin acid is then dissolved in an organic solvent and reacted with a sodium iso-octoate solution to produce Flucloxacillin sodium monohydrate .
Molecular Structure Analysis
The molecular formula of Flucloxacillin sodium is C19H16ClFN3NaO5S . The InChI key is PARMJFIQRZRMHG-VICXVTCVSA-M . The structure of Flucloxacillin sodium includes a 2-chloro-6-fluorophenyl group, a 5-methyl-isoxazole group, and a penicillin core .
Chemical Reactions Analysis
Flucloxacillin sodium has been studied for its protein binding properties . A mechanistic protein-binding model was developed to predict the unbound flucloxacillin concentrations in different patient populations . The model was found to predict the unbound flucloxacillin concentrations more accurately than assuming an unbound fraction of 5% .
Physical And Chemical Properties Analysis
Flucloxacillin sodium has a molecular weight of 475.9 g/mol . It is typically stored at 4°C in a sealed container, away from moisture .
科学研究应用
Treatment of Skin Infections
- Application : Flucloxacillin is used to treat various skin infections caused by staphylococcal and streptococcal bacteria . These include folliculitis, carbuncles, impetigo, ecthyma, cellulitis, erysipelas, necrotising fasciitis, and infections of skin conditions such as eczema, scabies, ulcers, and acne .
- Method of Application : It is taken orally or given by injection into a vein or muscle .
- Results : The antibiotic effectively treats the infections, although the exact outcomes can vary depending on the specific condition and patient .
Treatment of Bone Infections
- Application : Flucloxacillin is used to treat bone infections .
- Method of Application : It is administered orally or through injection .
- Results : The antibiotic helps in treating the bone infections, but the exact outcomes can vary depending on the specific condition and patient .
Treatment in Critically Ill Patients
- Application : A study was conducted to describe the unbound and total flucloxacillin pharmacokinetics in critically ill patients and to define optimal dosing strategies .
- Method of Application : The study was an observational multicentre study including a total of 33 adult ICU patients receiving flucloxacillin, given as intermittent or continuous infusion .
- Results : The study found that critically ill patients show higher unbound flucloxacillin fractions and concentrations than previously thought. Consequently, the risk of subtherapeutic exposure is low .
Understanding Prescribing Trends and Treatment Non-response
- Application : A study was conducted to understand flucloxacillin prescribing trends and treatment non-response in UK primary care .
- Method of Application : The study used the Clinical Practice Research Datalink (CPRD) to identify patients with acute prescriptions for oral flucloxacillin between January 2004 and December 2013, prescription details, associated Read codes, and patient demographics .
- Results : The study found that average monthly prescription rates increased from 4.74 prescriptions per 1000 patient-months in 2004 to 5.74 in 2013 . The highest prescribing rates and the largest increases in rates were seen in older adults (70+ years), but the overall increase in prescribing was not accounted for by an ageing population .
Optimization of Dosing Regimens in Critically Ill Patients
- Application : A study was conducted to optimize flucloxacillin dosing regimens in critically ill patients using population pharmacokinetic modelling of total and unbound concentrations .
- Method of Application : The study developed a population pharmacokinetic model, estimated between-patient variability (BPV), and identified covariates that could explain BPV through non-linear mixed-effects analysis .
- Results : The study found that patients with high creatinine clearance who are infected with moderately susceptible pathogens are at risk of underexposure to flucloxacillin . Due to the non-linear protein binding of flucloxacillin and the high prevalence of hypoalbuminaemia in critically ill patients, dose adjustments should be based on unbound concentrations .
Population Pharmacokinetics in Bone and Soft Tissue
安全和危害
属性
IUPAC Name |
sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1/t13-,14+,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEANHMVDHZOPB-SLINCCQESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN3NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045115 | |
Record name | Floxacillin sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flucloxacillin sodium | |
CAS RN |
1847-24-1 | |
Record name | Floxacillin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Floxacillin sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [2S-(2α,5α,6β)]-6-[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUCLOXACILLIN SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05F65O42VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。